Odorranain-W1
CAS No.:
Cat. No.: VC3670885
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Source and Discovery of Odorranain-W1
Odorranain-W1 was isolated from the skin secretions of Odorrana grahami, also known as Rana grahami or the Yunnanfu frog, an amphibian species native to certain regions of Asia . This frog species has proven to be a particularly rich source of bioactive peptides, with researchers identifying numerous compounds with potential therapeutic applications from its skin secretions.
Antimicrobial Activity Spectrum
Odorranain-W1 demonstrates remarkable versatility in its antimicrobial properties, exhibiting activity against a diverse range of microorganisms. Current research indicates that this peptide is effective against multiple classes of potential pathogens.
Activity Against Bacterial Pathogens
Odorranain-W1 has demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antibacterial capability . This dual-action property is particularly valuable in the context of developing novel antimicrobial therapeutics capable of addressing infections caused by diverse bacterial pathogens.
Antifungal Properties
In addition to its antibacterial properties, Odorranain-W1 also exhibits activity against fungal pathogens . This antifungal capability further enhances the potential utility of this peptide in addressing polymicrobial infections or as a broad-spectrum antimicrobial agent.
Activity Against Mammalian Cells
Research indicates that Odorranain-W1 also exhibits activity against mammalian cells . This property warrants careful consideration in the context of potential therapeutic applications, as it suggests possible cytotoxicity that would need to be addressed through optimization strategies similar to those employed for other antimicrobial peptides.
Comparative Analysis with Other Antimicrobial Peptides
The growing field of antimicrobial peptide research has yielded numerous peptides with diverse properties and potential applications. Comparing Odorranain-W1 with other antimicrobial peptides provides valuable context for understanding its unique properties.
Comparison with Other Odorranain Peptides
Odorranain-W1 shares certain similarities with other peptides in the Odorranain family but also exhibits distinct properties. For instance, Odorranain-HP, which has structural similarities to Odorranain-W1, demonstrates antimicrobial activity against Helicobacter pylori in addition to its activity against other microorganisms . This comparison highlights the structural and functional diversity within the Odorranain peptide family.
Comparison with Other Amphibian-Derived Antimicrobial Peptides
The broader context of amphibian-derived antimicrobial peptides provides additional perspective on Odorranain-W1. For example, Odorranalectin, another peptide isolated from Odorrana grahami, functions as a small lectin with potential applications in drug delivery and targeting . Though structurally distinct from Odorranain-W1, this comparison illustrates the remarkable diversity of bioactive peptides produced by this amphibian species.
Challenges and Optimization Strategies
Despite their promising antimicrobial properties, the development of antimicrobial peptides like Odorranain-W1 into therapeutic agents faces several challenges. Understanding these challenges is essential for advancing the field.
Optimization Through Amino Acid Substitution
One approach to optimizing antimicrobial peptides involves strategic amino acid substitutions to enhance desirable properties while minimizing drawbacks. For instance, researchers have successfully optimized the antimicrobial peptide LBF127 by creating a variant with higher potency and reduced hemolytic activity through systematic structure-activity relationship studies . Similar strategies could potentially be applied to Odorranain-W1 to enhance its therapeutic potential.
Stability Considerations
The stability of antimicrobial peptides under physiological conditions represents another critical consideration for therapeutic development. Factors such as temperature, pH, and susceptibility to proteolytic degradation can significantly impact the efficacy of these peptides in vivo. Addressing these stability concerns through strategic modifications represents an important area for future research on Odorranain-W1.
Current Research Status and Future Directions
Research on Odorranain-W1 and related antimicrobial peptides continues to evolve, with ongoing efforts to characterize their properties, optimize their efficacy, and develop practical applications.
Structure-Function Relationship Studies
Understanding the relationship between peptide structure and antimicrobial function represents a key focus of current research. Techniques such as systematic structure-activity relationship studies, including N- and C-terminal truncation, alanine-walk, and d-amino acid substitution, have proven valuable in optimizing antimicrobial peptides . Similar approaches could yield improved variants of Odorranain-W1 with enhanced therapeutic potential.
Synergistic Effects
Investigating potential synergistic effects between antimicrobial peptides represents another promising research direction. Studies have documented synergy between certain antimicrobial peptides, suggesting that combinations might offer enhanced efficacy compared to individual peptides . Exploring potential synergistic effects involving Odorranain-W1 could unveil new therapeutic strategies.
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